molecular formula C15H12ClN5OS B5661083 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide

4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide

Cat. No. B5661083
M. Wt: 345.8 g/mol
InChI Key: DIVZBAGJCIOHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including the use of different substituents on the benzamide ring which have been structurally characterized (Sagar et al., 2018). Moreover, the synthesis of some new thiazolyl benzamides as potential antifungal agents highlights the diverse synthetic approaches available for such compounds (Narayana et al., 2004).

Molecular Structure Analysis

Structural characterization and supramolecular aggregation studies of closely related N-benzoyl benzamides reveal insights into molecular conformations and modes of aggregation (Sagar et al., 2018). This suggests a detailed understanding of the molecular structure of "4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide" can be derived from similar analyses.

Chemical Reactions and Properties

Research into similar compounds has led to discoveries of new synthetic methodologies, such as the straightforward synthesis of thiadiazol benzamide derivatives with potential insecticidal activity (Mohamed et al., 2020), and the synthesis of tetraaminobenzenes and their cyclization to benzobis(imidazolium) salts, revealing insights into their chemical reactivity and potential applications (Khramov et al., 2006).

Physical Properties Analysis

The crystallization and disorder in related benzamide compounds, as well as the interactions leading to their supramolecular aggregation, provide a basis for understanding the physical properties of "4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide" (Sagar et al., 2018).

Chemical Properties Analysis

properties

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-12-5-1-10(2-6-12)9-23-15-18-19-20-21(15)13-7-3-11(4-8-13)14(17)22/h1-8H,9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZBAGJCIOHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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